2-Fluoro-n-{[3-fluoro-4-(1h-imidazol-1-yl)phenyl]methyl}pyridine-4-carboxamide
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Overview
Description
2-Fluoro-n-{[3-fluoro-4-(1h-imidazol-1-yl)phenyl]methyl}pyridine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with fluorine and carboxamide groups, as well as a phenyl ring substituted with fluorine and imidazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-n-{[3-fluoro-4-(1h-imidazol-1-yl)phenyl]methyl}pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyridine ring, followed by the introduction of the fluorine and carboxamide groups. The phenyl ring is then functionalized with fluorine and imidazole groups. The final step involves coupling the two rings under specific reaction conditions, such as the use of a palladium catalyst and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-n-{[3-fluoro-4-(1h-imidazol-1-yl)phenyl]methyl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Fluoro-n-{[3-fluoro-4-(1h-imidazol-1-yl)phenyl]methyl}pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-Fluoro-n-{[3-fluoro-4-(1h-imidazol-1-yl)phenyl]methyl}pyridine-4-carboxamide involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Fluoro-4-(1H-imidazol-1-yl)phenyl)-2-fluoropyridine-4-carboxamide
- 3-Fluoro-4-(1H-imidazol-1-yl)phenyl)-2-fluoropyridine-4-carboxamide
Uniqueness
2-Fluoro-n-{[3-fluoro-4-(1h-imidazol-1-yl)phenyl]methyl}pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and imidazole groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-fluoro-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O/c17-13-7-11(1-2-14(13)22-6-5-19-10-22)9-21-16(23)12-3-4-20-15(18)8-12/h1-8,10H,9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXVHAVXWQRSFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)C2=CC(=NC=C2)F)F)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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